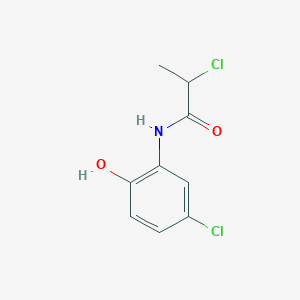

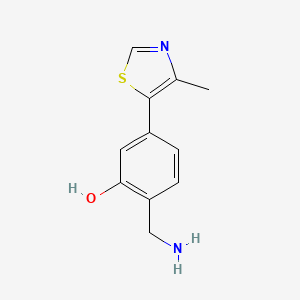

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide

説明

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions or condensation reactions. For instance, an efficient synthesis of N-substituted propanamides was achieved through a four-component reaction in an aqueous medium, which is advantageous due to accessible starting materials, good yields, and eco-friendliness . Another synthesis involved the condensation of propanamide derivatives with 2-chlorobenzaldehyde in the presence of a strong base . These methods highlight the versatility of propanamide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structures of related compounds have been established using various analytical techniques such as elemental analysis, NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution pattern on the propanamide backbone.

Chemical Reactions Analysis

The propanamide derivatives have been used as ligands in the synthesis of binuclear copper(II) complexes . These complexes exhibit the ability to intercalate with DNA, which correlates with their in vitro antitumor activities. The chemical reactivity of the propanamide moiety is thus significant in the formation of complexes with potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the propanamide derivatives are inferred from their synthesis and structural characterization. The solubility in various solvents, reactivity with bases, and the ability to form stable complexes with metals indicate that these compounds have distinct physical and chemical behaviors that can be fine-tuned for specific applications .

Relevant Case Studies

Some of the synthesized propanamide derivatives have shown excellent antibacterial and antifungal activities . Additionally, binuclear copper(II) complexes with propanamide ligands have demonstrated potent anticancer activities against human cancer cell lines . Moreover, a series of propanamide derivatives were synthesized and screened for their ability to inhibit lipoxygenase, an enzyme involved in the inflammatory process, showing moderately good activities .

科学的研究の応用

Antinociceptive Activity

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide and its derivatives have been explored for their antinociceptive properties. A study conducted by Önkol et al. (2004) synthesized various propanamide derivatives and evaluated their antinociceptive activity. Compounds such as 5e, 5g, and 5h exhibited significant antinociceptive effects, surpassing standard drugs like dipyrone and aspirin in various tests, including tail clip, tail flick, hot plate, and writhing methods (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).

Solubility and Dissolution Properties

The solubility and dissolution properties of 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide in various solvent mixtures have been investigated. A study by Pascual et al. (2017) used the polythermal method to determine the solubility of this compound in mixtures like ethyl acetate + hexane, toluene + hexane, and others. This study provided insights into the solubility behavior and potential application in formulation processes (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).

Antimicrobial Activity

Certain derivatives of 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide have demonstrated antimicrobial activity. Research by Çinarli et al. (2012) involved synthesizing Schiff bases derived from 4-chloro-2-aminophenol and salicylaldehyde derivatives, showcasing their effectiveness against various bacterial strains and Candida albicans (Çinarli, Gürbüz, Tavman, & Birteksöz, 2012).

Herbicidal Activity

Potential COVID-19 Protease Inhibitors

Recent studies have investigated the application of 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide derivatives as potential inhibitors for COVID-19 protease. Pandey et al. (2020) conducted a quantum chemical analysis and molecular docking study, suggesting the potential medicinal use of these compounds against COVID-19 (Pandey, Singh, Singh, Mishra, & Tiwari, 2020).

将来の方向性

Given the lack of specific information on 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide, future research could focus on its synthesis, molecular structure analysis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential applications in proteomics research could be explored further.

特性

IUPAC Name |

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(10)9(14)12-7-4-6(11)2-3-8(7)13/h2-5,13H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWYALVTNUGOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399802 | |

| Record name | 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |

CAS RN |

17959-88-5 | |

| Record name | 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

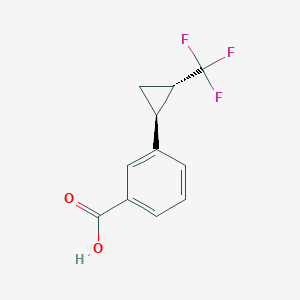

![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

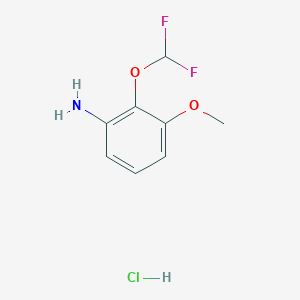

![[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine hydrochloride](/img/structure/B3031092.png)

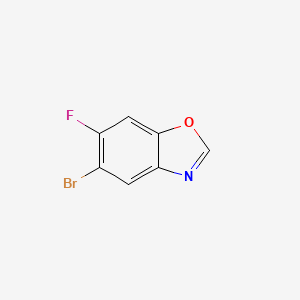

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)